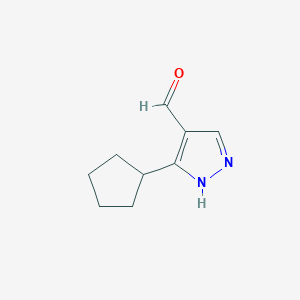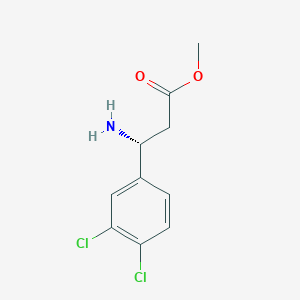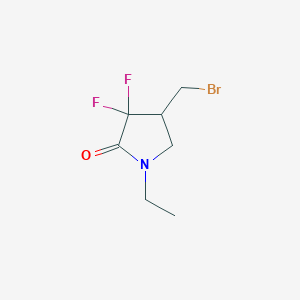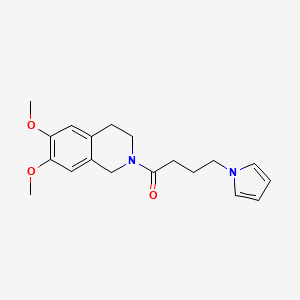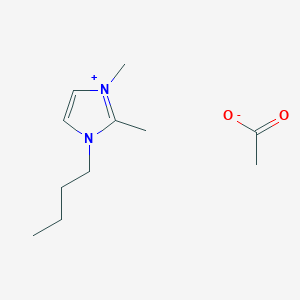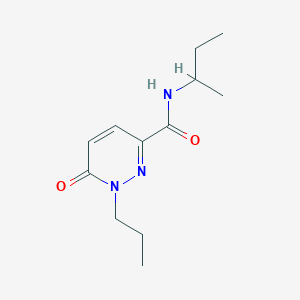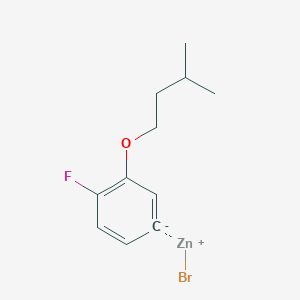
4-Fluoro-3-i-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-iso-pentyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and iso-pentyloxy groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-fluoro-3-iso-pentyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-3-iso-pentyloxybromobenzene+Zn→4-Fluoro-3-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 4-fluoro-3-iso-pentyloxyphenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving 4-fluoro-3-iso-pentyloxyphenylzinc bromide.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving 4-fluoro-3-iso-pentyloxyphenylzinc bromide are typically biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
4-Fluoro-3-iso-pentyloxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through various coupling reactions.
Biology: It can be employed in the modification of biomolecules for studying biological processes.
Medicine: The compound is used in the development of new drug candidates and in medicinal chemistry for the synthesis of bioactive molecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-fluoro-3-iso-pentyloxyphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and enabling it to attack electrophilic centers in substrates. This leads to the formation of new carbon-carbon bonds, which is the basis for its use in coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-iso-pentyloxyphenylzinc bromide
- 3-Fluoro-2-iso-propyloxyphenylzinc bromide
- 3,4-Difluoro-5-iso-propyloxyphenylzinc bromide
Uniqueness
4-Fluoro-3-iso-pentyloxyphenylzinc bromide is unique due to the specific positioning of the fluoro and iso-pentyloxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-(3-methylbutoxy)benzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;;/h3,5-6,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UKPAYSTYIQMFGI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


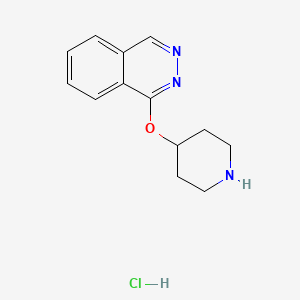
![(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)
![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)

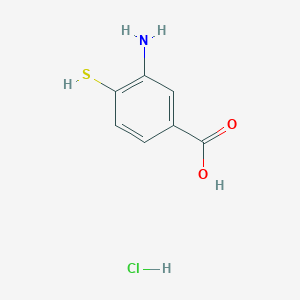
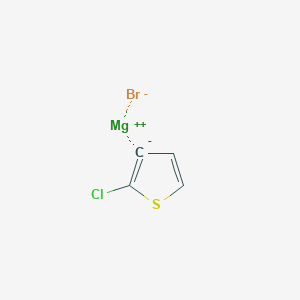
![2-((2,2-Difluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881868.png)
